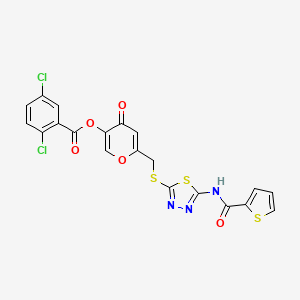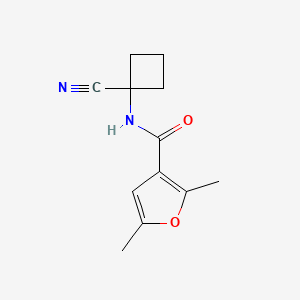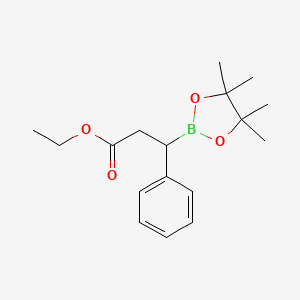
Éster etílico del ácido beta-fenil-4,4,5,5-tetrametil-1,3,2-dioxaborolano-2-propiónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester: is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it valuable in various chemical applications.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Drug Delivery: Investigated for its potential in targeted drug delivery systems.
Medicine:
Therapeutics: Explored for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry:
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.
Electronics: Applied in the fabrication of electronic components and sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or copper catalysts
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents or organolithium compounds
Major Products Formed:
Oxidation: Phenylboronic acid derivatives
Reduction: Phenylborane derivatives
Substitution: Functionalized phenyl derivatives
Mecanismo De Acción
The mechanism of action of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in catalysis and bioconjugation applications.
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
Comparison:
- Stability: beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester is known for its high stability compared to other boronic esters.
- Reactivity: It exhibits unique reactivity patterns, making it suitable for specific applications in organic synthesis and catalysis.
- Applications: While similar compounds are used in various applications, this compound’s unique structure allows for specialized uses in bioconjugation and drug delivery.
Propiedades
IUPAC Name |
ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFVDNYDZPIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2437662.png)
![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)
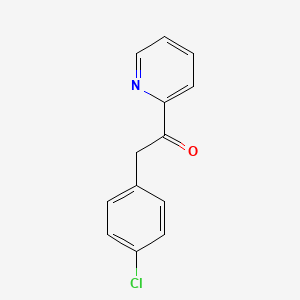
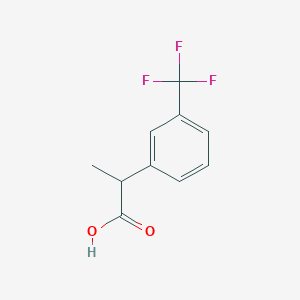
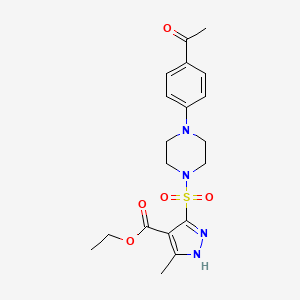
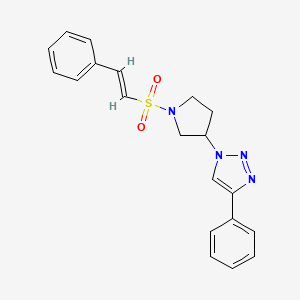
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2437675.png)
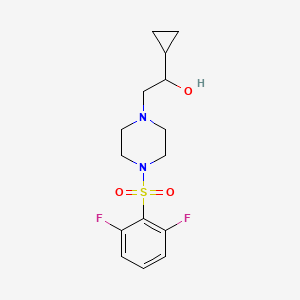
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)
